7-(Iodomethyl)-2-methyl-6-oxaspiro[3.4]octane
Description
7-(Iodomethyl)-2-methyl-6-oxaspiro[3.4]octane is a spirocyclic compound characterized by a bicyclic structure where two rings (one oxolane and one cyclohexane) share a single carbon atom. The iodomethyl group at position 7 and the methyl group at position 2 contribute to its unique reactivity and steric profile.
Properties
Molecular Formula |
C9H15IO |
|---|---|
Molecular Weight |
266.12 g/mol |
IUPAC Name |
7-(iodomethyl)-2-methyl-6-oxaspiro[3.4]octane |
InChI |
InChI=1S/C9H15IO/c1-7-2-9(3-7)4-8(5-10)11-6-9/h7-8H,2-6H2,1H3 |
InChI Key |
NYTUEMMYODHPQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(C1)CC(OC2)CI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Iodomethyl)-2-methyl-6-oxaspiro[3.4]octane typically involves the reaction of a suitable precursor with iodine in the presence of a base. The reaction conditions often include solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
7-(Iodomethyl)-2-methyl-6-oxaspiro[3.4]octane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the spirocyclic structure.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could introduce a ketone or carboxylic acid group.
Scientific Research Applications
7-(Iodomethyl)-2-methyl-6-oxaspiro[3.4]octane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex spirocyclic compounds.
Medicinal Chemistry:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(Iodomethyl)-2-methyl-6-oxaspiro[3.4]octane is not well-documented. its reactivity is primarily due to the presence of the iodomethyl group, which can participate in various chemical reactions. The spirocyclic structure also contributes to its unique chemical properties.
Comparison with Similar Compounds
Structural Analogues with Heteroatom Variations
Spirocyclic compounds often differ in heteroatom composition, which profoundly impacts their electronic properties and applications.
Key Observations :
Key Observations :
Physicochemical and Pharmacological Properties
Functional groups and ring strain influence physicochemical behavior.
| Property | 7-(Iodomethyl)-6-oxaspiro[3.4]octane | 6-Azaspiro[3.4]octane Derivatives | 2,5-Dioxaspiro[3.4]octane |
|---|---|---|---|
| LogP (Predicted) | ~2.5 (moderately lipophilic) | ~1.2 (hydrophilic due to N) | ~0.8 (highly polar) |
| Solubility | Low in water; soluble in organic solvents | High in aqueous acidic media | Moderate in polar solvents |
| Biological Activity | Alkylating agent | EGFR inhibition (IC₅₀ < 100 nM) | Limited data |
Biological Activity
7-(Iodomethyl)-2-methyl-6-oxaspiro[3.4]octane is a spirocyclic compound characterized by its unique structural features, including an iodomethyl group and a six-membered oxygen-containing ring. This compound has garnered interest in biochemical research due to its potential applications in drug development and its role as a molecular probe for investigating biological processes.
Structural Characteristics
The molecular formula of this compound is C₈H₁₀I O, and it has a CAS number of 2060063-18-3. The presence of the iodomethyl group enhances its reactivity, allowing it to participate in various chemical reactions that can lead to the formation of biologically active derivatives.
The biological activity of this compound primarily arises from its interactions with specific molecular targets, such as enzymes and receptors. The iodomethyl group can engage in radical reactions, forming reactive intermediates that interact with biological molecules, thereby modulating various biochemical pathways .
Key Mechanisms:
- Enzyme Interaction : The compound acts as a probe in biochemical studies, facilitating the investigation of enzyme mechanisms and interactions.
- Radical Formation : The iodomethyl group enables the generation of radicals that can influence cellular processes.
Biological Activity
Research indicates that this compound exhibits significant potential for various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in therapeutic applications.
- Anticancer Potential : Similar spirocyclic compounds have shown promising anticancer activities, suggesting that this compound may also exhibit such properties .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to structurally similar compounds:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 6-Oxaspiro[3.4]octane | Lacks halogen substituents | Limited reactivity |
| 7-(Bromomethyl)-6-oxaspiro[3.4]octane | Contains bromine instead of iodine | Different reactivity profile |
| 7-(Chloromethyl)-6-oxaspiro[3.4]octane | Contains chlorine | Less reactive than iodomethyl derivative |
The presence of the iodomethyl group in this compound provides distinct chemical reactivity compared to its brominated and chlorinated counterparts, enhancing its potential applications in organic synthesis and biological research .
Case Studies and Research Findings
Several studies have explored the biological activity of similar spirocyclic compounds, providing insights into their mechanisms and potential therapeutic applications:
- Enzyme Mechanisms : Research demonstrated that compounds with spirocyclic structures can enhance target selectivity while reducing off-mechanism cytotoxicity in human cell cultures, indicating their utility in drug design .
- Antimicrobial Studies : Investigations into the antimicrobial properties of related compounds revealed significant efficacy against various pathogens, suggesting that this compound may exhibit similar effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
